![molecular formula C16H19NO3S2 B2401374 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1421457-28-4](/img/structure/B2401374.png)
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
This compound contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources.Scientific Research Applications
Carbonic Anhydrase Inhibition
This compound is part of a broader class of sulfonamide derivatives that have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isozymes, particularly hCA I and hCA II. These enzymes are involved in numerous physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer. While the specific compound of interest was not directly studied, related sulfonamide derivatives have shown significant inhibitory effects on these enzymes, highlighting potential areas for therapeutic application (Akbaba et al., 2014).
Antimicrobial Agents
Research into new tetrahydronaphthalene-sulfonamide derivatives, including efforts to synthesize compounds from commercially expensive or unpublished precursors, has led to the discovery of potent antimicrobial agents. These compounds have demonstrated inhibitory activities against a variety of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. The creation of these derivatives involves innovative synthetic routes that yield products with significant antimicrobial properties, potentially contributing to the development of new antibiotics (Mohamed et al., 2021).
Herbicidal Activity
Optically active derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide, including those related to the tetrahydronaphthalene structure, have been synthesized and assessed for their herbicidal activity. These compounds, through the precise control of their stereochemistry, have shown potential as herbicides, indicating the broader applicability of such sulfonamide derivatives in agricultural science (Hosokawa et al., 2001).
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available resources.
Safety and Hazards
properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-6-7-15(21-12)22(19,20)17-11-16(18)9-8-13-4-2-3-5-14(13)10-16/h2-7,17-18H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALDTZRKMVRAHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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